molecular formula C15H10F4O2 B6410087 2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261984-21-7

2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6410087
CAS RN: 1261984-21-7
M. Wt: 298.23 g/mol
InChI Key: FWOJYYKOBSZGHA-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid (95%) is a synthetic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 260.25 g/mol and a melting point of 131-132 °C. It is a relatively new compound and its applications are still being explored.

Scientific Research Applications

2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid (95%) is a versatile compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a ligand in coordination chemistry. It has also been used in the synthesis of small molecule inhibitors of protein-protein interactions and as a fluorescent label for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid (95%) is not yet fully understood. However, it is believed that it acts as an inhibitor of protein-protein interactions, as well as a fluorescent label for metal ions. It is also thought to act as an antioxidant, as well as an anti-inflammatory agent.
Biochemical and Physiological Effects
2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to inhibit the formation of blood clots and act as an anti-platelet agent.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid (95%) has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. It is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, it is not very stable and is sensitive to light and air.

Future Directions

The potential applications of 2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid (95%) are still being explored. Future research could focus on developing new synthetic methods for the production of this compound, as well as exploring its potential use as an inhibitor of protein-protein interactions, a fluorescent label for metal ions, and an antioxidant. Additionally, further research could be done to investigate its potential as an anti-inflammatory agent and its effects on biochemical and physiological processes.

Synthesis Methods

2-(4-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid (95%) can be synthesized using a two-step method. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with 5-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with a base such as sodium hydroxide to form 2-(4-fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid.

properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-2-4-10(11(6-8)14(20)21)9-3-5-13(16)12(7-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOJYYKOBSZGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691843
Record name 4'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-21-7
Record name 4'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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